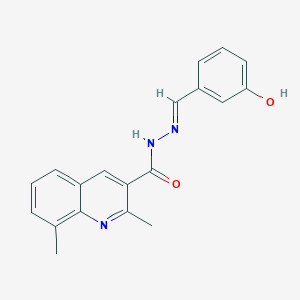
N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as HQC, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. HQC belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=). HQC has been studied for its pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). This compound has also been shown to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide in lab experiments is its relatively low toxicity compared to other anticancer agents. This compound has also been shown to have good solubility in organic solvents, which makes it easier to work with in the lab. One limitation of using this compound is its poor water solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide. One area of research is the development of novel this compound derivatives that have improved pharmacological properties, such as increased water solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer agents or antioxidants. Finally, the therapeutic potential of this compound in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, warrants further investigation.
Méthodes De Synthèse
N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide can be synthesized through a condensation reaction between 2,8-dimethyl-3-quinolinecarboxylic acid hydrazide and 3-hydroxybenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Applications De Recherche Scientifique
N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, this compound has been shown to have anticancer effects against various cancer cell lines, including breast, lung, and colon cancer. In neurology, this compound has been studied for its neuroprotective effects against oxidative stress and neuroinflammation. In immunology, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C19H17N3O2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-12-5-3-7-15-10-17(13(2)21-18(12)15)19(24)22-20-11-14-6-4-8-16(23)9-14/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
Clé InChI |
RSHJUKZSHUQUOT-RGVLZGJSSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC(=CC=C3)O |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC(=CC=C3)O |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)


![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)
![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)